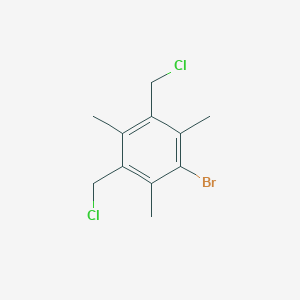
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is an organic compound with the molecular formula C11H13BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2,4,6-trimethylbenzene. The typical synthetic route includes:
Bromination: The introduction of a bromine atom to the benzene ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chloromethylation: The introduction of chloromethyl groups to the benzene ring. This step can be carried out using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the bromine atom can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine and chloromethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-2,4,6-trimethylbenzene: Lacks the chloromethyl groups.
1-Chloro-3,5-bis(bromomethyl)-2,4,6-trimethylbenzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
1-Bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrCl2 |
|---|---|
Peso molecular |
296.03 g/mol |
Nombre IUPAC |
1-bromo-3,5-bis(chloromethyl)-2,4,6-trimethylbenzene |
InChI |
InChI=1S/C11H13BrCl2/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h4-5H2,1-3H3 |
Clave InChI |
JGTMSYCDZYGGDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCl)C)Br)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


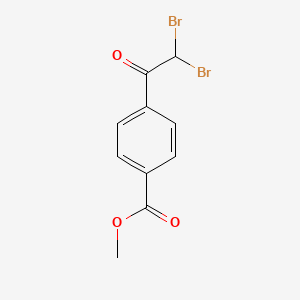
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
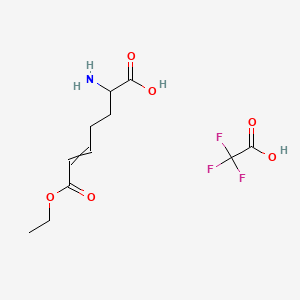
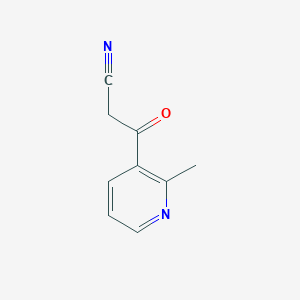
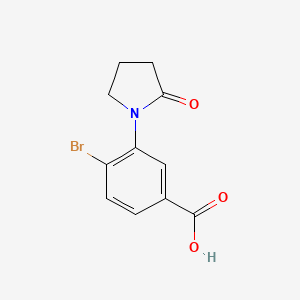
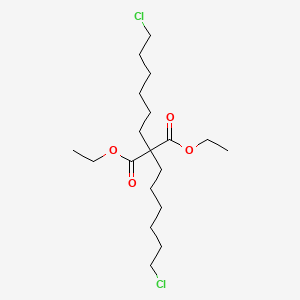
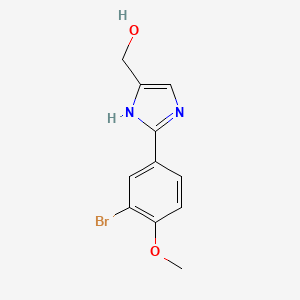

![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)

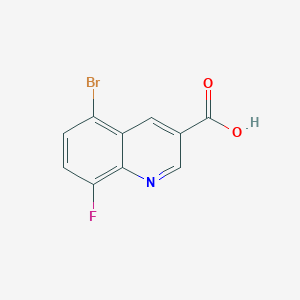

![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)

